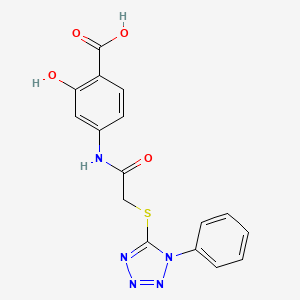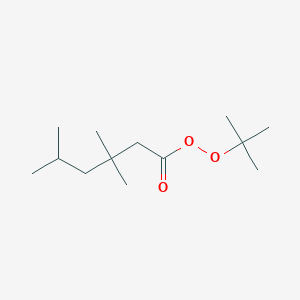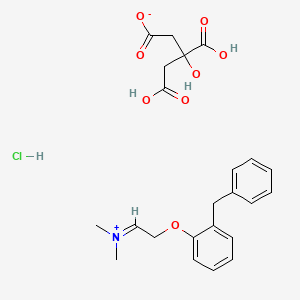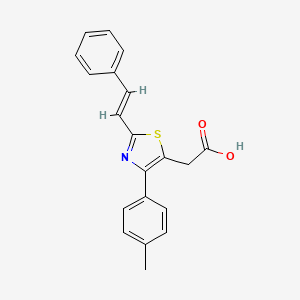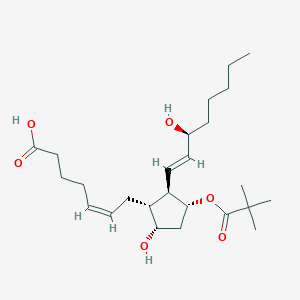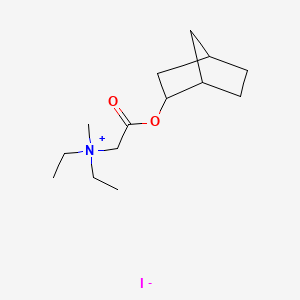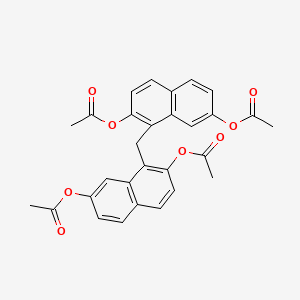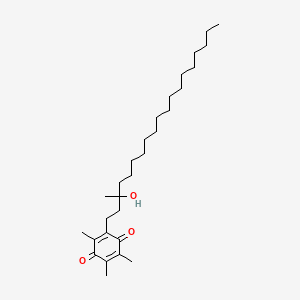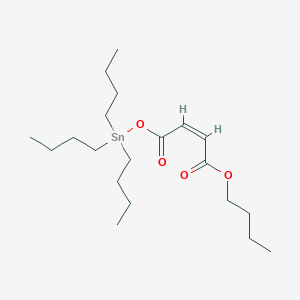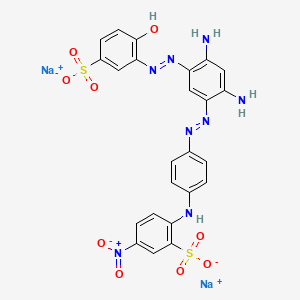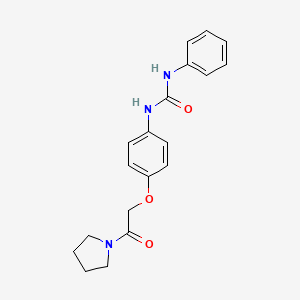
Pyrrolidine, 1-((4-(((phenylamino)carbonyl)amino)phenoxy)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-((4-(((phenylamino)carbonyl)amino)phenoxy)acetyl)- is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of Pyrrolidine, 1-((4-(((phenylamino)carbonyl)amino)phenoxy)acetyl)- typically involves constructing the pyrrolidine ring from various cyclic or acyclic precursors. The synthetic routes often include the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, focusing on the stereochemistry and spatial orientation of substituents to enhance biological activity .
Chemical Reactions Analysis
Pyrrolidine, 1-((4-(((phenylamino)carbonyl)amino)phenoxy)acetyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially altering its biological activity.
Reduction: This reaction can be used to modify the functional groups attached to the pyrrolidine ring.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a versatile scaffold for designing novel biologically active compounds. Its derivatives have shown potential in treating various diseases, including cancer, inflammation, and viral infections . Additionally, it is used in the development of new therapeutic agents and drug candidates .
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-((4-(((phenylamino)carbonyl)amino)phenoxy)acetyl)- involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry and spatial orientation play crucial roles in its binding affinity and selectivity towards enantioselective proteins . This interaction can modulate various biological processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Pyrrolidine, 1-((4-(((phenylamino)carbonyl)amino)phenoxy)acetyl)- can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities. The unique combination of substituents in Pyrrolidine, 1-((4-(((phenylamino)carbonyl)amino)phenoxy)acetyl)- contributes to its distinct pharmacological profile .
Properties
CAS No. |
76870-00-3 |
|---|---|
Molecular Formula |
C19H21N3O3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-[4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]-3-phenylurea |
InChI |
InChI=1S/C19H21N3O3/c23-18(22-12-4-5-13-22)14-25-17-10-8-16(9-11-17)21-19(24)20-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-14H2,(H2,20,21,24) |
InChI Key |
GTKPJMWPFIVETK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


